N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Overview
Description
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes an allyloxy group, an ethoxybenzyl group, and a morpholinyl group. This compound is often studied for its potential biological activities and its role in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Allyloxy Group: This step involves the reaction of an appropriate benzyl halide with an allyl alcohol under basic conditions to form the allyloxybenzyl intermediate.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where the allyloxybenzyl intermediate is reacted with an ethylating agent such as ethyl iodide in the presence of a base.
Formation of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, where the ethoxybenzyl intermediate is reacted with morpholine.
Final Assembly: The final step involves the coupling of the morpholinyl intermediate with a propanamine derivative, followed by the formation of the dihydrochloride salt through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the reaction conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide or an aldehyde, while nucleophilic substitution at the benzyl position can yield various substituted benzyl derivatives.
Scientific Research Applications
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride can be compared with other similar compounds, such as:
N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride: This compound has a benzyloxy group instead of an allyloxy group, which may affect its chemical reactivity and biological activity.
N-[2-(allyloxy)-3-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride: This compound has a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with molecular targets.
Properties
IUPAC Name |
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-3-13-24-19-17(7-5-8-18(19)23-4-2)16-20-9-6-10-21-11-14-22-15-12-21;;/h3,5,7-8,20H,1,4,6,9-16H2,2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIETZJMMUINKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC=C)CNCCCN2CCOCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.